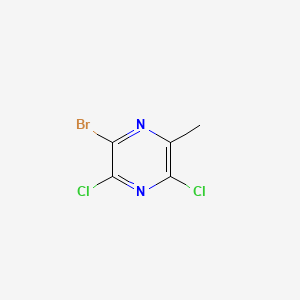

2-Bromo-3,5-dichloro-6-methylpyrazine

Description

Properties

IUPAC Name |

2-bromo-3,5-dichloro-6-methylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c1-2-4(7)10-5(8)3(6)9-2/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDUJZDKSDZFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)Br)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.90 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Medicinal Chemistry:

2-Bromo-3,5-dichloro-6-methylpyrazine is utilized in the development of new drugs due to its unique structural properties that allow for targeting specific biological pathways. Researchers have explored its potential as a lead compound in medicinal chemistry, particularly in the synthesis of pyrazole derivatives that exhibit biological activity against various diseases.

Case Study:

A study focused on modifying pyrazole sulfonamides demonstrated that structural modifications could enhance blood-brain barrier permeability, which is crucial for central nervous system-targeted therapies. The results indicated significant improvements in efficacy against Trypanosoma brucei, a causative agent of African sleeping sickness .

Agricultural Chemicals

Pesticide Development:

The compound serves as a precursor in the synthesis of novel agrochemicals, contributing to the formulation of effective pesticides and herbicides. Its chlorinated derivatives have shown promise in enhancing crop protection strategies.

Case Study:

Research has indicated that pyrazine derivatives exhibit significant antibacterial properties against various pathogens affecting crops. In one study, compounds derived from this compound were tested against bacteria such as Bacillus subtilis and Staphylococcus aureus, demonstrating effective growth inhibition .

Flavor and Fragrance Industry

Flavoring Agent:

Due to its unique aromatic profile, this compound is employed as a flavoring agent in food products and beverages. Its ability to enhance sensory experiences makes it valuable in the culinary arts.

Data Table: Applications in Flavoring

| Compound | Application Type | Key Characteristics |

|---|---|---|

| This compound | Flavoring Agent | Unique aroma enhancing sensory profile |

Material Science

Advanced Materials:

This compound is also explored in material science for developing advanced materials such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability and performance characteristics.

Case Study:

Research into polymer composites incorporating pyrazine derivatives has shown improvements in mechanical properties and thermal stability, making them suitable for various industrial applications .

Research and Development

Synthetic Applications:

this compound is frequently used in laboratories for synthetic applications. It aids researchers in developing new compounds and materials through various chemical reactions.

Data Table: Synthetic Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic molecules |

| Drug Discovery | Serves as a building block for novel therapeutic agents |

Comparison with Similar Compounds

Structural Analogs and Their Properties

Stability and Toxicity Considerations

- Stability : The chlorine and bromine substituents increase thermal stability but may lead to environmental persistence.

- Toxicity: Halogenated pyrazines often exhibit higher toxicity than non-halogenated analogs. For example, 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS 1188265-60-2) is handled under strict safety protocols .

Preparation Methods

Synthesis of 2-Amino-3,5-dichloro-6-methylpyrazine

Starting from 3-amino-6-chloropyrazine-2-carboxylate, chlorination with NCS yields 3-amino-6-chloro-2-carboxylate, which is hydrolyzed to the corresponding carboxylic acid. Treatment with diphenyl phosphorazide induces a Curtius rearrangement, forming 2-(tert-butoxycarbonylamino)-3,5-dichloro-6-methylpyrazine. Acidic deprotection (e.g., HCl in dioxane) removes the tert-butyloxycarbonyl group, yielding 2-amino-3,5-dichloro-6-methylpyrazine.

Bromination via Diazonium Intermediates

The amino group at the 2-position is diazotized using sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at −5 to 10°C. Subsequent bromination with copper(I) bromide (CuBr) replaces the diazonium group with bromine, yielding 2-bromo-3,5-dichloro-6-methylpyrazine with a reported yield of 68–72%.

Ring-Construction Approaches

De novo synthesis of the pyrazine ring with pre-installed substituents provides an alternative route, circumventing challenges associated with late-stage halogenation.

Cyclocondensation of Diamines

Reaction of 2,5-diamino-3,6-dichloro-4-methylhexanedinitrile with glyoxal under acidic conditions forms the pyrazine ring, incorporating bromine via subsequent halogen exchange. While this method offers precise control over substitution patterns, yields remain modest (30–40%) due to competing side reactions.

Halogen Exchange Reactions

Treatment of 2-chloro-3,5-dichloro-6-methylpyrazine with lithium bromide (LiBr) in dimethylformamide (DMF) at 120°C facilitates nucleophilic aromatic substitution, replacing the 2-chloro group with bromine. This method, however, requires stringent anhydrous conditions and achieves yields of only 45–50%.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting yields, reagents, and limitations:

Mechanistic Insights and Optimization

Role of Temperature in Bromination

Low-temperature bromination (−5 to 10°C) suppresses polynuclear bromination by slowing reaction kinetics, favoring monosubstitution at the 2-position. Elevated temperatures (>20°C) lead to diminished selectivity and formation of 2,5-dibromo byproducts.

Q & A

Q. What are the challenges in analyzing reaction intermediates via LC-MS?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.